4-(2,4-Dinitrophenyl)morpholine
Overview
Description
4-(2,4-Dinitrophenyl)morpholine: is an organic compound with the molecular formula C10H11N3O5 and a molecular weight of 253.21 g/mol . It is characterized by the presence of a morpholine ring substituted with a 2,4-dinitrophenyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Scientific Research Applications
4-(2,4-Dinitrophenyl)morpholine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dinitrophenyl)morpholine typically involves the reaction of 2,4-dinitrophenyl phenyl ether with morpholine in solvents such as dimethyl sulphoxide, acetonitrile, tetrahydrofuran, and ethyl acetate . The reaction is base-catalyzed and proceeds through a nucleophilic aromatic substitution mechanism.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Dinitrophenyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products:
Reduction Products: The reduction of nitro groups yields amino derivatives.
Substitution Products: Nucleophilic substitution can lead to various substituted morpholine derivatives.
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitrophenyl)morpholine involves its interaction with molecular targets through its nitro and morpholine groups. The nitro groups can participate in redox reactions, while the morpholine ring can interact with various biological molecules. These interactions can affect enzymatic activity and protein function, making the compound useful in biochemical studies .
Comparison with Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the morpholine ring.
4-Phenylmorpholine: Contains the morpholine ring but with a phenyl group instead of the dinitrophenyl group.
1-Morpholino-2,4-dinitrobenzene: Similar structure but with different substitution patterns
Uniqueness: 4-(2,4-Dinitrophenyl)morpholine is unique due to the combination of the morpholine ring and the 2,4-dinitrophenyl group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
4-(2,4-dinitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5/c14-12(15)8-1-2-9(10(7-8)13(16)17)11-3-5-18-6-4-11/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNONFGXPIHDLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278271 | |
Record name | 4-(2,4-Dinitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39242-76-7 | |
Record name | MLS002637945 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2,4-Dinitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.